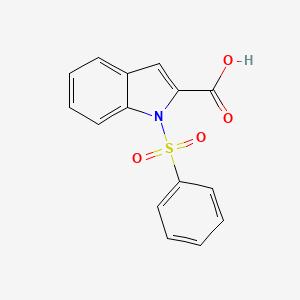

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWDUGKJAHJRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379898 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40899-93-2 | |

| Record name | 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic placement of the phenylsulfonyl group on the indole nitrogen offers a valuable scaffold for developing novel therapeutic agents. This document will delve into the practical aspects of its preparation and the analytical techniques required for its unequivocal identification, moving beyond a simple recitation of methods to explain the underlying scientific principles and rationale.

Strategic Importance of N-Sulfonylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a sulfonyl group at the N-1 position, as in this compound, serves multiple strategic purposes in drug design. It can modulate the electronic properties of the indole ring, influence the molecule's conformation, and provide additional vectors for interaction with biological targets.[2] N-sulfonylated indoles have demonstrated a wide range of biological activities, including acting as inhibitors of enzymes such as HIV-1 integrase and as receptor antagonists.[3] The phenylsulfonyl group, in particular, can engage in favorable π-stacking and hydrophobic interactions within protein binding pockets, enhancing potency and selectivity.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process commencing with the readily available methyl 1H-indole-2-carboxylate. This strategy involves the N-phenylsulfonylation of the indole ester followed by saponification of the ester to yield the desired carboxylic acid.

Step 1: Synthesis of Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate

The initial step focuses on the protection of the indole nitrogen with a phenylsulfonyl group. This is a crucial transformation that activates the indole ring for subsequent modifications and is a key feature of the target molecule.

Experimental Protocol:

A stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent), benzenesulfonyl chloride (1.2 equivalents), and potassium carbonate (2 equivalents) in dry acetone is heated under reflux for 24 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography on silica gel affords pure methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the indole nitrogen, rendering it nucleophilic for the subsequent attack on the electrophilic sulfur atom of benzenesulfonyl chloride. Its insolubility in acetone facilitates its removal after the reaction.

-

Solvent: Dry acetone is an appropriate polar aprotic solvent that dissolves the starting materials and facilitates the reaction without participating in it. The use of a dry solvent is important to prevent the hydrolysis of benzenesulfonyl chloride.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Hydrolysis of Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate

The final step involves the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis, but care must be taken to ensure complete conversion without affecting the N-sulfonyl group.

Experimental Protocol:

To a solution of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran, methanol, and water (e.g., 5:5:1 v/v/v), lithium hydroxide monohydrate (7 equivalents) is added.[5] The reaction mixture is heated to reflux for 5 hours.[5] After cooling to room temperature, the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to a pH of 2 with 1N HCl.[5] The precipitated solid is then extracted with ethyl acetate.[5] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a mixture of dichloromethane and hexanes to afford this compound as a white solid.[5]

Causality Behind Experimental Experimental Choices:

-

Hydrolysis Agent: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The use of a significant excess ensures the reaction goes to completion.

-

Solvent System: The mixture of THF, methanol, and water provides a homogenous medium for both the organic substrate and the aqueous base, facilitating the reaction.

-

Acidification: Acidification is necessary to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The detailed experimental protocols, coupled with an explanation of the rationale behind the chosen conditions, provide a solid foundation for its successful synthesis. Furthermore, the comprehensive characterization plan, utilizing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This molecule, with its strategic N-phenylsulfonyl group, represents a valuable building block for the development of new chemical entities with potential therapeutic applications.

References

-

PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. Available at: [Link].

-

National Center for Biotechnology Information. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PubChem. Available at: [Link].

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link].

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link].

-

Bentham Open. Supporting Information. Bentham Open. Available at: [Link].

-

Royal Society of Chemistry. Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. Royal Society of Chemistry. Available at: [Link].

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link].

-

National Center for Biotechnology Information. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PubMed Central. Available at: [Link].

-

IUCr. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCr. Available at: [Link].

-

AWS. A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates. AWS. Available at: [Link].

-

ResearchGate. Mechanism for I2-mediated C2-sulfonylation of indoles. ResearchGate. Available at: [Link].

-

J-STAGE. A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. J-STAGE. Available at: [Link].

-

ResearchGate. A brief review of the biological potential of indole derivatives. ResearchGate. Available at: [Link].

-

ResearchGate. Discovery of a new 1-(phenylsulfonyl)-1H-indole derivative targeting the EphA2 receptor with antiproliferative activity on U251 glioblastoma cell line. ResearchGate. Available at: [Link].

Sources

Crystal Structure Analysis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid Derivatives: From Synthesis to Supramolecular Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a template for a wide array of therapeutic agents, including potent HIV-1 integrase inhibitors and antibacterial compounds.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR), optimizing pharmacokinetic properties, and guiding rational drug design. This technical guide provides a comprehensive overview of the methodologies and interpretive frameworks for the crystal structure analysis of this important class of compounds. We will detail field-proven protocols for synthesis and single-crystal growth, demystify the workflow of Single-Crystal X-ray Diffraction (SC-XRD), and explore the interpretation of structural data, from molecular conformation to complex supramolecular assemblies. The causality behind experimental choices is emphasized throughout, offering researchers the foundational knowledge to not only replicate but also innovate within their own drug discovery programs.

Introduction: The Significance of the Indole Scaffold

The indole ring is a privileged heterocyclic system found in numerous natural products and clinically significant drugs.[4][5] The addition of a phenylsulfonyl group at the N1 position and a carboxylic acid at the C2 position creates the this compound core, a structure with significant therapeutic potential. Derivatives of this scaffold have been identified as promising agents against various diseases, largely due to their ability to engage with biological targets through specific and well-defined interactions.[6][7]

Crystal structure analysis provides the highest resolution view of a molecule's architecture. This empirical data is not merely confirmatory; it is foundational to:

-

Understanding Structure-Activity Relationships (SAR): Visualizing how subtle changes in substituents affect the overall conformation and, consequently, the binding affinity to a target protein.[1]

-

Guiding Rational Drug Design: Using a known crystal structure as a blueprint to design next-generation derivatives with enhanced potency, selectivity, and drug-like properties.[1][2]

-

Characterizing Solid-State Properties: Investigating polymorphism, where a single compound crystallizes in multiple forms with different physical properties (e.g., solubility, stability), which is critical for drug formulation and bioavailability.

Synthesis and Crystallization: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives can be achieved through several established routes. A common and reliable method involves the protection of the indole nitrogen with a phenylsulfonyl group, followed by functionalization at the C2 position.

Experimental Protocol: General Synthesis

-

N-Sulfonylation: To a solution of the parent indole-2-carboxylic acid ester in a suitable solvent (e.g., tetrahydrofuran), add a base (e.g., sodium hydride) to deprotonate the indole nitrogen. Subsequently, add benzenesulfonyl chloride and stir the reaction mixture until completion. The phenylsulfonyl group acts as both a protecting group and an electron-withdrawing group that can influence the molecule's electronic properties and conformation.[4][5]

-

Ester Hydrolysis: The resulting methyl or ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by refluxing the ester with a base like lithium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water.[8]

-

Purification: After acidic workup to protonate the carboxylic acid, the crude product is purified. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) is often employed to yield the final product with high purity, which is essential for successful crystallization.[8]

Various derivatives can be prepared by starting with substituted indoles or by performing further chemical modifications on the core scaffold.[9][10]

Growing Single Crystals

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and crystal formation. The choice of solvent is critical; it must be one in which the compound is moderately soluble.

-

Vapor Diffusion: This technique is highly effective for small quantities of material.

-

Liquid-Liquid: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Solid-Liquid: Similar to the above, but the compound is dissolved in a less volatile solvent.

-

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

The selection of solvents can dramatically influence the crystal habit (the external shape) and can even lead to the formation of different polymorphs or solvates.[11][12][13] A systematic screening of various solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and solvent mixtures is highly recommended.[12]

Single-Crystal X-ray Diffraction (SC-XRD): The Core Methodology

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: Overall workflow from synthesis to final structural validation.

Experimental Protocol: SC-XRD Analysis

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a goniometer head, often using cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cryo-cooling is crucial as it minimizes atomic thermal vibrations, resulting in a cleaner diffraction pattern and higher precision in the determined atomic positions.

-

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are captured by a detector.

-

Data Processing: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is integrated, scaled, and corrected for experimental factors (e.g., absorption). The output is a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary atomic model.

-

Refinement: This initial model is refined against the experimental data using a least-squares minimization process. Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by the R-factor, which should be as low as possible (typically < 0.05 for a good structure).

-

Interpreting the Crystal Structure: From Data to Insights

The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains a wealth of information.

Molecular Geometry and Conformation

The primary result is the precise 3D arrangement of the atoms. For this compound derivatives, a key conformational feature is the relative orientation of the indole ring system and the phenylsulfonyl group. This is quantified by the dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group. This angle is frequently observed to be nearly orthogonal, often in the range of 70-90°.[4][14][15][16] This orientation minimizes steric hindrance and has significant implications for how the molecule presents itself to a biological target.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules do not exist in isolation. They pack together to form a stable crystal lattice through a network of non-covalent interactions. Understanding this packing is crucial for predicting physical properties.

-

Hydrogen Bonds: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It frequently forms strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers.

-

π-π Stacking: The aromatic indole and phenyl rings can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, play a significant role in stabilizing the crystal packing.[11][14]

-

Weak Hydrogen Bonds: Interactions such as C-H···O and C-H···π are ubiquitous and collectively contribute to the overall stability of the crystal lattice.[3][4][5][14]

-

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules, providing a visual fingerprint of the packing forces.[3][14]

Caption: Key structural insights derived from crystallographic analysis.

Data Presentation

Summarizing crystallographic data in a standardized table allows for easy comparison between different derivatives.

| Parameter | Derivative 1 (Example)[4] | Derivative 2 (Example)[14] | Derivative 3 (Example)[15] |

| Formula | C₁₅H₁₁NO₃S | C₁₆H₁₄BrNO₂S | C₂₄H₂₁NO₄S₂ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 10.12 | 10.54 | 11.75 |

| b (Å) | 8.54 | 15.32 | 7.71 |

| c (Å) | 15.98 | 10.21 | 26.77 |

| β (°) | 98.45 | 109.81 | 116.02 |

| V (ų) | 1363.5 | 1551.4 | 2179.6 |

| Z | 4 | 4 | 4 |

| R-factor | 0.051 | 0.028 | 0.045 |

| Indole-Phenyl Dihedral (°) | 76.24 | ~85-90 | 85.77 |

Note: Data is representative and compiled from related structures to illustrate typical values.

Applications in Drug Development

The ultimate goal of structural analysis in this context is to accelerate the development of new medicines.

-

Informing SAR: If a series of derivatives shows that compounds with a smaller indole-phenyl dihedral angle have higher activity, it suggests a conformational preference for binding. The crystal structure provides the direct measurement of this angle, turning hypothesis into fact.

-

Target-Based Design: When the crystal structure of a derivative bound to its target protein is available, it provides an atomic-level map of the binding site. This allows for the rational design of new molecules that make more optimal interactions, for example, by adding a substituent that can form a new hydrogen bond with a specific residue in the protein, a strategy used in developing HIV-1 integrase inhibitors.[1][2]

-

Intellectual Property: A novel crystal form (polymorph) of a drug can be patented, providing a significant competitive advantage. Crystal structure analysis is the only way to definitively identify and characterize a new polymorph.

Conclusion

The crystal structure analysis of this compound derivatives is an indispensable tool in the arsenal of the medicinal chemist and drug development scientist. It provides unambiguous, high-resolution data on molecular conformation and intermolecular interactions, which are critical for understanding and optimizing the properties of these therapeutically important molecules. By integrating robust protocols for synthesis, crystallization, and X-ray diffraction with a deep understanding of structural interpretation, research teams can accelerate the journey from initial hit to clinical candidate.

References

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC, NIH. [Link]

-

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). PMC, NIH. [Link]

-

Crystallization purification of indole. ResearchGate. [Link]

-

X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. ResearchGate. [Link]

-

Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2008). ResearchGate. [Link]

-

Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. Sci-Hub. [Link]

-

Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. (1987). ResearchGate. [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. (2017). PubMed Central. [Link]

-

X‐ray crystal structure of 4 a. ResearchGate. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). ACS Publications. [Link]

-

Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate. (2009). PMC, NIH. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2021). RSC Publishing. [Link]

- Synthetic method of indole-2-carboxylic acid.

-

1-(Phenylsulfonyl)-1H-indole. PubChem. [Link]

-

Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). MDPI. [Link]

-

Competitive and Cooperative Mechanisms in the Self-Assembly Evolution of Indole Carboxylic Acid–Bipyridine Cocrystals. (2023). ACS Publications. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021). NIH. [Link]

-

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). ResearchGate. [Link]

-

Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole. (2015). Amrita Vishwa Vidyapeetham. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]

-

Crystal structure and Hirshfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][11][17]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. IUCr Journals. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. sci-hub.box [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]

- 14. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole - Amrita Vishwa Vidyapeetham [amrita.edu]

- 17. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

An In-depth Technical Guide to 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 40899-93-2). As a key intermediate in organic synthesis and a valuable scaffold in medicinal chemistry, a thorough understanding of its characteristics is essential for researchers, scientists, and drug development professionals. This document details the compound's physicochemical parameters, provides an in-depth analysis of its spectroscopic signatures, outlines a reliable synthetic protocol, and discusses its chemical reactivity and applications. The information is presented to support and guide experimental design and application development.

Introduction: Significance and Molecular Architecture

This compound is a trifunctional organic molecule built upon a privileged heterocyclic scaffold, the indole ring system. The indole nucleus is a common motif in a vast array of natural products and pharmaceuticals, valued for its ability to participate in various biological interactions.[1]

The molecular architecture of this compound is distinguished by three key features:

-

The Indole Core: A bicyclic aromatic system that serves as the structural foundation.

-

The Carboxylic Acid Group: Positioned at the C2 position of the indole ring, this group provides a handle for a wide range of chemical transformations, such as amide bond formation, which is critical in drug development.[2]

-

The N-Phenylsulfonyl Group: This moiety serves a dual purpose. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, as a potent electron-withdrawing group, it significantly modifies the electron density of the indole ring, influencing its reactivity and the acidity of the N-H proton in the parent indole.[3][4]

This combination of functional groups makes this compound a versatile building block, particularly in the synthesis of complex molecules targeting biological systems, including potential inhibitors for enzymes like HIV-1 integrase.[5]

Physicochemical Properties

The fundamental physical and chemical properties of the compound are summarized below. These parameters are critical for determining appropriate solvents, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 40899-93-2 | [6][7][8] |

| Molecular Formula | C₁₅H₁₁NO₄S | [7][8] |

| Molecular Weight | 301.32 g/mol | [7][8] |

| Appearance | White solid | [6] |

| Melting Point | 170 °C | [7] |

| Boiling Point | 570.7 ± 42.0 °C (Predicted) | [7] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 3.67 ± 0.30 (Predicted) | [7] |

The predicted pKa of ~3.67 suggests that the compound is a moderately strong organic acid, a property dominated by the carboxylic acid functional group.[7] This acidity is crucial for its reactivity in base-mediated reactions.

Spectroscopic and Structural Characterization

Precise identification of this compound relies on a combination of modern spectroscopic techniques. The expected spectral features are detailed below.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. Characteristic absorption bands are expected in the following regions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹, often superimposed on C-H stretching frequencies. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[9]

-

C=O Stretch (Carbonyl): An intense, sharp absorption between 1690-1760 cm⁻¹.[9]

-

S=O Stretch (Sulfonyl): Two strong bands are characteristic of the sulfonyl group, typically found near 1350 cm⁻¹ (asymmetric stretch) and 1160 cm⁻¹ (symmetric stretch).

-

C-O Stretch (Carboxylic Acid): A moderate band in the 1210-1320 cm⁻¹ region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the indole and phenylsulfonyl rings. Protons on the indole ring are typically found between δ 7.0-8.5 ppm, while those on the phenylsulfonyl group appear in a similar region, often between δ 7.5-8.0 ppm. The carboxylic acid proton (–COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and its visibility can depend on the solvent used.

¹³C NMR: The carbon spectrum will feature a signal for the carbonyl carbon (C=O) of the carboxylic acid in the highly deshielded region of δ 160-180 ppm. Aromatic carbons from both the indole and phenyl rings will produce a cluster of signals between δ 110-140 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For the molecular formula C₁₅H₁₁NO₄S, the expected monoisotopic mass is approximately 301.04 Da.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

X-ray Crystallography Insights

Chemical Synthesis and Purification

The synthesis of this compound is commonly achieved via the hydrolysis of its corresponding ester precursor, such as the methyl or ethyl ester. The following protocol is adapted from established procedures.[6]

Reaction Scheme

Caption: Synthetic pathway for the target compound via ester hydrolysis.

Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask, dissolve methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water, typically in a 5:5:1 ratio.[6]

-

Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 7.0 eq) to the solution. The use of a significant excess of base ensures the complete saponification of the ester.[6]

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up (Quenching & Extraction):

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvents.[6]

-

Add water to the residue and carefully acidify the aqueous solution to a pH of ~2 using 1N HCl. This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[6]

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[6]

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification

The crude product, obtained as a solid, can be effectively purified by recrystallization. A common and effective solvent system for this is a mixture of dichloromethane and hexanes.[6] This process yields the final product as a white solid with high purity.

Caption: Experimental workflow from synthesis to purification.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its three principal components. Understanding this interplay is key to its strategic use in synthesis.

-

Carboxylic Acid: This is typically the most reactive site. It readily undergoes reactions such as:

-

Amide Formation: Coupling with amines using standard reagents (e.g., HATU, EDC) to form indole-2-carboxamides. This is a cornerstone of medicinal chemistry for creating diverse compound libraries.[11]

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Indole Ring: The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the indole ring towards classical electrophilic aromatic substitution (e.g., nitration, halogenation). However, the C3 position can still be susceptible to attack by strong nucleophiles or participate in directed metalation reactions.[3]

-

Phenylsulfonyl Group: This group is generally stable under many reaction conditions but can be cleaved (deprotected) under specific, often harsh, basic or reductive conditions to reveal the free N-H indole.

Its primary application is as a versatile intermediate in the synthesis of pharmaceutical agents and biologically active molecules. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing inhibitors of various biological targets.[5][12]

Conclusion

This compound is a well-characterized compound with a unique combination of physical and chemical properties. Its stable, solid nature, coupled with the predictable reactivity of its carboxylic acid and protected indole functionalities, establishes it as a valuable and reliable building block in modern organic synthesis and drug discovery. The data and protocols presented in this guide offer a solid foundation for its effective utilization in a research and development setting.

References

- Vertex AI Search. 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID.

- ChemicalBook. This compound synthesis.

- ChemicalBook. 40899-93-2(this compound) Product Description.

- Arkat USA. 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.

- National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Sigma-Aldrich. 1-(Phenylsulfonyl)indole 98 40899-71-6.

- Thermo Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.

- PubChem. 1-(Phenylsulfonyl)-1H-indole.

- National Institutes of Health (NIH). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC.

- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.

- ResearchGate. (PDF) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.

- University of Wisconsin-Madison. IR: carboxylic acids.

- Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives.

- ChemicalBook. 278593-17-2(1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID) Product Description.

- MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

Sources

- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. 1-(Phenylsulfonyl)indole 98 40899-71-6 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 40899-93-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of Novel Indole-2-Carboxylic Acid Analogues

Executive Summary

The indole nucleus represents a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic compounds. Among its derivatives, indole-2-carboxylic acid and its analogues have emerged as a particularly versatile and fruitful area of research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by novel analogues of indole-2-carboxylic acid. We will dissect the synthetic strategies that enable the chemical diversity of these compounds, delve into their mechanisms of action across various therapeutic areas—including antiviral, anticancer, and anti-inflammatory applications—and synthesize key structure-activity relationship (SAR) insights that guide future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate further investigation into this promising class of molecules.

The Indole-2-Carboxylic Acid Scaffold: A Foundation for Therapeutic Innovation

The Enduring Significance of the Indole Moiety

The indole ring system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is a fundamental component of numerous endogenous molecules, including the amino acid tryptophan and the neurotransmitter serotonin. This inherent biocompatibility has made it an attractive starting point for drug discovery. The indole-2-carboxylic acid scaffold specifically orients a reactive carboxylic acid group at the 2-position, providing a crucial handle for chemical modification and interaction with biological targets.

Synthetic Versatility and Physicochemical Properties

The chemical tractability of the indole-2-carboxylic acid core is central to its success. The indole nitrogen (N1), the carboxylic acid group (C2), and various positions on the bicyclic ring (C3, C4, C5, C6, C7) can be readily functionalized. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The scaffold's relatively small size and tunable lipophilicity further enhance its potential for developing drug-like candidates capable of crossing biological barriers, such as the blood-brain barrier[1].

Synthetic Strategies for Analogue Diversification

The generation of diverse libraries of indole-2-carboxylic acid analogues is paramount for identifying lead compounds. While numerous synthetic routes exist, a prevalent and highly effective strategy involves the modification of the carboxylic acid group, most commonly through amide bond formation.

Core Synthetic Approach: Amide Coupling

A robust and widely adopted method for synthesizing indole-2-carboxamide derivatives involves a one-step amide coupling reaction. This approach offers high yields and accommodates a wide range of commercially available amines, enabling extensive SAR studies.

Causality of Experimental Choice: The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as hydroxybenzotriazole (HOBt) is a cornerstone of modern peptide and amide synthesis. EDC activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and reacts efficiently with the primary or secondary amine to form the desired stable amide bond. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation[1][2][3].

Caption: General workflow for the synthesis of indole-2-carboxamide analogues.

Detailed Protocol: Synthesis of a Representative Indole-2-Carboxamide

This protocol is a generalized procedure based on methodologies reported for synthesizing various biologically active indole-2-carboxamides[2][3].

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected indole-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to ensure complete activation of the carboxylic acid.

-

Amine Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure indole-2-carboxamide analogue.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities and Therapeutic Targets

Novel indole-2-carboxylic acid analogues have demonstrated significant potential across a remarkable range of therapeutic areas.

Antiviral Activity: Potent HIV-1 Integrase Inhibition

A significant breakthrough has been the discovery of indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors (INSTIs)[4][5]. HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step in the viral life cycle[4][6][7].

Mechanism of Action: The efficacy of these inhibitors stems from a specific molecular interaction within the enzyme's active site. The indole core and the C2 carboxyl group form a key chelating motif with two essential magnesium ions (Mg²⁺) that are cofactors for the enzyme's catalytic activity[4][5][7]. This chelation disrupts the enzyme's function, effectively blocking the strand transfer process and halting viral replication[8]. Structure-activity relationship studies have shown that further modifications, such as adding a halogenated benzene ring at the C6 position, can enhance binding through π-π stacking interactions with the viral DNA[5][6].

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogues.

| Compound ID | Modification | Target | IC₅₀ (µM) | Reference |

| Derivative 20a | Long branch on C3 | HIV-1 Integrase | 0.13 | [4][7] |

| Derivative 17a | C6 halogenated benzene | HIV-1 Integrase | 3.11 | [5][6] |

| Compound 3 | Parent Scaffold | HIV-1 Integrase | >10 | [4] |

Anticancer Activity: Targeting Multiple Pathways

Indole-2-carboxamides have emerged as promising anticancer agents, demonstrating efficacy against various cancer types, including pediatric brain tumors and liver cancer, through diverse mechanisms[2][9].

-

Kinase Inhibition: Certain thiazolyl-indole-2-carboxamide derivatives have been identified as multi-target kinase inhibitors, showing exceptional cytotoxicity against cancer cell lines like MCF-7[10]. They have been shown to inhibit key protein kinases such as EGFR, HER2, and VEGFR-2, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis[10][11].

-

Targeting Protein-Protein Interactions: Novel derivatives have been designed to target the 14-3-3η protein, a crucial regulator in cell signaling, showing potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant ones[9].

-

Cytotoxicity in Pediatric Cancers: Hybrid molecules combining indole and benzimidazole scaffolds have shown remarkable cytotoxic and antiproliferative activities against pediatric brain tumor cells[2].

| Compound ID | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |

| BZ-IND Hybrid 12c | DAOY (Medulloblastoma) | Cytotoxicity | 1.02 | [2] |

| BZ-IND Hybrid 12c | DAOY (Medulloblastoma) | Anti-proliferative | 2.31 | [2] |

| Thiazolyl-indole 6i | MCF-7 (Breast) | Cytotoxicity | 6.10 | [10] |

| Compound C11 | Bel-7402/5-Fu (Resistant Liver) | Anti-proliferative | N/A | [9] |

Anti-inflammatory Potential in Sepsis

Sepsis is a life-threatening condition characterized by a dysregulated systemic inflammatory response. Indole-2-carboxamide derivatives have been synthesized and screened for their ability to mitigate this response[12][13].

Mechanism of Action: These compounds effectively inhibit the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell lines[12][13]. In vivo studies have confirmed their potential, with administration leading to significant improvements in lung histopathology in mouse models of sepsis without notable organ toxicity[13].

Antimicrobial and Antitubercular Activity

The scaffold has also proven effective against bacterial pathogens, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis (TB)[1][3].

Mechanism of Action: The antitubercular activity of indole-2-carboxamides is believed to stem from the inhibition of MmpL3, an essential transporter protein responsible for translocating mycolic acids, a critical component of the mycobacterial cell wall[1][14]. This targeted action provides high selectivity for mycobacteria over mammalian cells, suggesting a favorable safety profile[1]. Compound 8g , a rationally designed analogue, displayed a minimum inhibitory concentration (MIC) of 0.32 µM against the drug-sensitive H37Rv strain of M. tuberculosis with a high selectivity index (SI = 128)[1].

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-carboxylic acid scaffold has yielded critical insights into the structural features required for potent biological activity.

-

N1 Position: Alkylation or substitution on the indole nitrogen can significantly impact lipophilicity and binding. For TRPV1 agonists, N-methylation was found to be superior to the unsubstituted (-NH) analogues, likely by enhancing the ability to cross the cell membrane[15].

-

C3 Position: This position is crucial for extending into hydrophobic pockets of target enzymes. For HIV-1 integrase inhibitors, introducing a long branch at C3 markedly improved inhibitory effects[4][7]. For CB1 receptor modulators, short alkyl groups were preferred, indicating limited space in the binding pocket[16].

-

C5/C6 Positions: Substitutions on the benzene ring are key for tuning electronic properties and forming specific interactions. A chloro or fluoro group at C5 enhanced potency for CB1 receptor modulators[16]. For anti-TB agents, substitutions at the C4 and/or C6 positions were found to be optimal for activity[3]. For HIV INSTIs, a C6-halogenated benzene ring was shown to improve binding via π-π stacking[5].

-

C2-Carboxamide: The nature of the amine coupled to the carboxylic acid is a primary determinant of activity. For anti-TB compounds, bulky, lipophilic groups like adamantane or rimantadine are highly effective[1][3].

Caption: Key structural positions on the indole-2-carboxamide scaffold for SAR modification.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential.

In Vitro Protocol: HIV-1 Integrase Strand Transfer Assay

This assay quantifies the ability of a compound to inhibit the strand transfer step of viral DNA integration.

-

Reagents: Recombinant HIV-1 integrase enzyme, donor DNA substrate (oligonucleotide), target DNA substrate, assay buffer, and test compounds.

-

Plate Preparation: Add test compounds at various concentrations (serially diluted) to a 96-well plate. Include a positive control (known INSTI) and a negative control (DMSO vehicle).

-

Enzyme-DNA Incubation: Add the integrase enzyme and the donor DNA substrate to each well. Incubate to allow the formation of the enzyme-DNA complex.

-

Initiate Reaction: Add the target DNA substrate to initiate the strand transfer reaction. Incubate at 37°C.

-

Detection: The strand transfer product is typically detected using a method like ELISA, where a specific antibody recognizes the integrated product.

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) in each well. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve. Self-Validation: The inclusion of both positive and negative controls is critical. The positive control validates that the assay system is responsive to inhibition, while the negative control establishes the baseline for 100% enzyme activity.

In Vitro Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, DAOY) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylic acid analogues for a specified period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Quantification: Read the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The indole-2-carboxylic acid scaffold has unequivocally established itself as a source of potent and diverse biological activities. The synthetic accessibility of this core allows for rapid generation and optimization of analogues targeting a wide array of diseases. Key findings in antiviral (HIV), anticancer, and anti-inflammatory research highlight its therapeutic promise.

Future research should focus on leveraging the established SAR to design next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel therapeutic targets for this scaffold remains a promising avenue. As our understanding of the molecular interactions between these compounds and their biological targets deepens, the rational design of highly specific and effective drugs based on the indole-2-carboxylic acid framework will continue to accelerate.

References

- Title: Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists Source: Bioorganic & Medicinal Chemistry Letters URL

- Source: Molecules (MDPI)

- Source: RSC Advances (RSC Publishing)

- Title: Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells Source: RSC Medicinal Chemistry URL

- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors Source: European Journal of Medicinal Chemistry URL

- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Advances URL

- Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: RSC Medicinal Chemistry URL

- Title: Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives Source: International Journal of Pharmaceutical Chemistry URL

- Title: Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents Source: ACS Omega URL

- Title: Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis.

- Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: Molecules URL

- Title: Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators Source: Bioorganic & Medicinal Chemistry Letters URL

- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: ResearchGate URL

- Title: Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis Source: Journal of Medicinal Chemistry URL

- Title: Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein Source: European Journal of Medicinal Chemistry URL

- Title: Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents Source: Molecules URL

- Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: Pharmaceuticals URL

- Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: RSC Medicinal Chemistry URL

- Title: Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity Source: ACS Infectious Diseases URL

Sources

- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Phenylsulfonyl Indole Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the Phenylsulfonyl Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The introduction of a phenylsulfonyl group to this versatile heterocycle gives rise to a class of compounds with significant therapeutic potential: the phenylsulfonyl indole derivatives.[3] These molecules have garnered considerable attention from researchers in drug discovery and development due to their diverse mechanisms of action, which span anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of phenylsulfonyl indole derivatives, with a focus on their molecular targets and the signaling pathways they modulate. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a consolidated view of the structure-activity relationships that govern the potency and selectivity of these promising compounds.

Anti-inflammatory Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

A primary and well-established mechanism of action for a subset of phenylsulfonyl indole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[4][6] The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Therefore, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Phenylsulfonyl indole derivatives have been designed as indomethacin analogs to achieve this selectivity.[6] The presence of the phenyl methyl sulfonyl (SO2Me) moiety is a key pharmacophore that contributes to their COX-2 inhibitory activity.[6] Molecular docking studies have revealed that the sulfonamide group of these derivatives can insert deep into the selective pocket of the COX-2 active site, forming hydrogen bond interactions with key residues such as His90, Arg513, and Phe518.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of COX-2 by phenylsulfonyl indole derivatives directly impacts the prostaglandin synthesis pathway. By blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins, these compounds effectively reduce the production of pro-inflammatory prostaglandins like PGE2 at the site of inflammation. This leads to a reduction in the cardinal signs of inflammation: pain, swelling, redness, and heat.

Caption: Inhibition of the COX-2 pathway by phenylsulfonyl indole derivatives.

Quantitative Data: In Vitro COX-1/COX-2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives against COX-1 and COX-2.[6]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| 4a | 11.8 | 0.18 | 65.56 |

| 4b | 11.8 | 0.11 | 107.27 |

| 4c | 8.1 | 0.20 | 40.5 |

| 4d | 9.7 | 0.17 | 57.06 |

| 4e | 8.7 | 0.28 | 31.07 |

| 4f | 9.2 | 0.15 | 61.33 |

| Indomethacin | 0.039 | 0.49 | 0.08 |

Data sourced from Shaker et al., 2018.[6]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds (phenylsulfonyl indole derivatives) dissolved in DMSO

-

Reference inhibitor (e.g., celecoxib, indomethacin)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

-

Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

-

Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Mechanisms of Action: A Multi-pronged Attack

The anticancer activity of phenylsulfonyl indole derivatives is more complex and appears to involve multiple mechanisms of action, targeting different cellular pathways to inhibit tumor growth and induce cancer cell death.[8][9]

Inhibition of Tubulin Polymerization

A significant body of research points to the ability of indole derivatives to inhibit tubulin polymerization.[10][11] Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance.[10] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[10]

Many indole-based compounds act as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules.[12] This disruption of the microtubule network leads to a mitotic block, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[10] While direct studies on phenylsulfonyl indole derivatives as tubulin inhibitors are emerging, the established activity of the broader indole class strongly suggests this as a key mechanism.

Caption: Phenylsulfonyl indole derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

The following table presents the tubulin polymerization inhibitory activity of representative indole derivatives.

| Compound | Tubulin Polymerization IC50 (µM) |

| Arylthioindole derivative 1 | 1.6 |

| Arylthioindole derivative 2 | 0.67 |

| Bis-indole derivative | 7.5 |

Data for representative indole derivatives sourced from Hassan et al., 2022.[12]

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP)

-

Fluorescent reporter for microtubule polymerization (e.g., DAPI)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., colchicine) and negative control (e.g., paclitaxel)

-

96-well, black, clear-bottom microplate

-

Fluorometric plate reader with temperature control

Procedure:

-

Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer and the fluorescent reporter.

-

Add the test compounds at various concentrations. Include vehicle control, positive control, and negative control wells.

-

Add the purified tubulin protein to each well.

-

Initiate Polymerization: Start the polymerization reaction by adding GTP to all wells.

-

Monitor Polymerization: Immediately place the plate in a fluorometric plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization for each condition. Determine the IC50 value of the test compounds by plotting the percentage of inhibition of polymerization against the compound concentration.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is largely quiescent in adult tissues.[13] However, aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[5] A novel benzylsulfonyl indole derivative has been identified as a potent inhibitor of the Hh pathway.[5]

This derivative acts as a Smoothened (SMO) antagonist.[5] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (PTCH), relieves the inhibition of SMO, a G protein-coupled receptor-like protein. Activated SMO then initiates a downstream signaling cascade that culminates in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[13] By binding to and inhibiting SMO, the benzylsulfonyl indole derivative prevents the activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of the Hh pathway.[5]

Caption: Phenylsulfonyl indole derivatives can inhibit the Hedgehog signaling pathway by antagonizing Smoothened (SMO).

The following table shows the inhibitory activity of representative indole derivatives on Hedgehog signaling.

| Compound | Hedgehog Signaling Inhibition IC50 (nM) |

| Indole 33 | 19 |

| Indole 44 | 72 |

| Indole 81 | 38 |

Data for representative 2-phenylindole derivatives sourced from La Regina et al., 2015.[14]

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct (Shh-LIGHT2 cells)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Shh-LIGHT2 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24-48 hours).

-

Pathway Activation: Add the Hedgehog pathway agonist to the wells to stimulate the pathway.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a cell viability assay). Calculate the percentage of inhibition of Hedgehog signaling for each compound concentration relative to the agonist-treated control. Determine the IC50 value.

Inhibition of the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[3] Murine double minute 2 (MDM2) is a key negative regulator of p53.[3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and also directly inhibits its transcriptional activity.[3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53.[3]

Indolone and spirooxindole derivatives, which are structurally related to indoles, have been developed as inhibitors of the p53-MDM2 protein-protein interaction.[3][15] These compounds bind to the p53-binding pocket of MDM2, preventing it from interacting with and degrading p53.[3] This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce apoptosis and cell cycle arrest in cancer cells.

Caption: Indole-related derivatives inhibit the p53-MDM2 interaction, leading to p53 stabilization and activation of downstream tumor-suppressive pathways.

The following table presents the inhibitory activity of representative indolone derivatives against the p53-MDM2 interaction and their antiproliferative effects.

| Compound | MDM2 Ki (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) | A549 IC50 (µM) |

| A13 | 0.031 | 6.17 | 11.21 | 12.49 |

Data for a representative indolone derivative sourced from Li et al., 2019.[3]

Materials:

-

Recombinant human MDM2 protein

-

A fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Nutlin-3a)

-

384-well, black, low-volume microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: In the microplate, add the assay buffer, fluorescently labeled p53 peptide, and the recombinant MDM2 protein.

-

Add the test compounds at various concentrations. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The binding of the fluorescent peptide to the larger MDM2 protein results in a high polarization value. An inhibitor that disrupts this interaction will cause a decrease in polarization. Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

Phenylsulfonyl indole derivatives represent a versatile and promising class of compounds with multiple, clinically relevant mechanisms of action. Their ability to selectively inhibit COX-2 provides a clear path for the development of novel anti-inflammatory agents with improved safety profiles. Furthermore, their multifaceted anticancer activities, including the inhibition of tubulin polymerization, the Hedgehog signaling pathway, and the p53-MDM2 interaction, highlight their potential as next-generation oncology therapeutics.

The structure-activity relationship studies conducted to date have provided valuable insights into the key chemical features required for potent and selective activity. The presence and position of the phenylsulfonyl group, as well as substitutions on the indole ring and the phenyl ring, all play a crucial role in determining the biological activity and target selectivity.

Future research in this area should focus on:

-

Optimizing selectivity: Further structural modifications to enhance the selectivity of these compounds for their respective targets, thereby minimizing off-target effects.

-

Elucidating novel mechanisms: Investigating other potential molecular targets and signaling pathways that may be modulated by phenylsulfonyl indole derivatives.

-

In vivo efficacy and safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

-

Combination therapies: Exploring the potential of using phenylsulfonyl indole derivatives in combination with other therapeutic agents to achieve synergistic effects and overcome drug resistance.

The continued exploration of the rich chemical space of phenylsulfonyl indole derivatives holds great promise for the discovery and development of novel and effective therapies for a range of human diseases.

References

-

Shaker, A. M., Abdelall, E. K., Abdellatif, K. R., & AbdelRahman, H. M. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science, 8(11), 001-008. [Link]

-

Discovery of 2-phenyl-3-sulfonylphenyl-indole derivatives as a new class of selective COX-2 inhibitors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed. (2020, March 30). [Link]

-

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024, July 4). [Link]

-